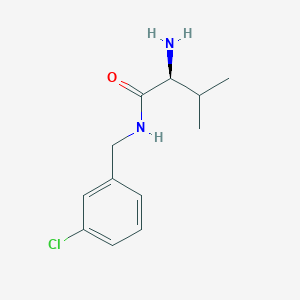

(S)-2-Amino-N-(3-chloro-benzyl)-3-methyl-butyramide

CAS No.:

Cat. No.: VC13413505

Molecular Formula: C12H17ClN2O

Molecular Weight: 240.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17ClN2O |

|---|---|

| Molecular Weight | 240.73 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide |

| Standard InChI | InChI=1S/C12H17ClN2O/c1-8(2)11(14)12(16)15-7-9-4-3-5-10(13)6-9/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1 |

| Standard InChI Key | KZSRJEGSKMPYFF-NSHDSACASA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)NCC1=CC(=CC=C1)Cl)N |

| SMILES | CC(C)C(C(=O)NCC1=CC(=CC=C1)Cl)N |

| Canonical SMILES | CC(C)C(C(=O)NCC1=CC(=CC=C1)Cl)N |

Introduction

(S)-2-Amino-N-(3-chloro-benzyl)-3-methyl-butyramide is a chiral organic compound with potential applications in pharmaceuticals and chemical research. Its structure includes an amide functional group, a chiral center, and a substituted benzyl group, which contribute to its unique chemical and biological properties.

Synthesis

The synthesis of (S)-2-Amino-N-(3-chloro-benzyl)-3-methyl-butyramide typically involves:

-

Starting Materials:

-

A chiral precursor such as (S)-valine.

-

3-Chlorobenzylamine.

-

-

Reaction Steps:

-

Activation of the carboxylic acid group in (S)-valine using reagents like carbodiimides.

-

Coupling with 3-chlorobenzylamine under mild conditions to form the amide bond.

-

-

Purification: The product is purified using recrystallization or chromatography to ensure enantiomeric purity.

Biological Activity

(S)-2-Amino-N-(3-chloro-benzyl)-3-methyl-butyramide is hypothesized to have biological activity due to its structural similarity to bioactive molecules. Potential applications include:

-

Pharmacological Targeting: The compound may interact with enzymes or receptors due to its amide and amino groups.

-

Drug Development: It could serve as a scaffold for designing drugs targeting neurological or metabolic pathways.

Analytical Characterization

The compound's identity and purity are confirmed using the following techniques:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy (1H, 13C) | Determines molecular structure and stereochemistry |

| Mass Spectrometry (MS) | Confirms molecular weight |

| Infrared Spectroscopy (IR) | Identifies functional groups |

| Optical Rotation | Measures chirality |

Potential Applications

-

Pharmaceuticals: The compound could be explored for its therapeutic potential in treating diseases where amides play a role in drug-receptor binding.

-

Chemical Research: Its chiral nature makes it valuable for studying stereochemical effects in reactions.

-

Material Science: As an intermediate in synthesizing more complex molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume